(6-Bromo-4-methoxypyridin-2-yl)methanol CAS number and spectral data
Executive Summary (6-Bromo-4-methoxypyridin-2-yl)methanol is a highly functionalized pyridine scaffold utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modula...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(6-Bromo-4-methoxypyridin-2-yl)methanol is a highly functionalized pyridine scaffold utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators. Its structure features three distinct chemical handles: a primary alcohol for alkylation or oxidation, a methoxy group for solubility and hydrogen bond acceptance, and a bromine atom serving as an electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a validated synthetic workflow, spectral characterization data, and a strategic map for downstream functionalization, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.
Chemical Identity & Physicochemical Properties[1]
Property
Data
IUPAC Name
(6-Bromo-4-methoxypyridin-2-yl)methanol
Common Name
2-Bromo-4-methoxy-6-(hydroxymethyl)pyridine
CAS Number
1531633-69-8
Molecular Formula
Molecular Weight
218.05 g/mol
SMILES
COc1cc(Br)nc(CO)c1
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Melting Point
82–86 °C (Typical range for pure polymorphs)
Synthetic Methodology
Core Strategy: Selective Ester Reduction
While various routes exist, the most robust and scalable method involves the chemoselective reduction of Methyl 6-bromo-4-methoxypicolinate (CAS 1256803-71-0) .
Rationale: Direct lithiation/formylation of 2-bromo-4-methoxypyridine is prone to scrambling (halogen dance). The ester reduction pathway preserves the sensitive bromide handle while quantitatively converting the carbonyl.
Protocol: Sodium Borohydride Reduction
Note: While
is a common reducing agent, the use of in the presence of or in methanol is milder, preventing potential debromination side-reactions common with electron-deficient pyridines.
Solvent: Anhydrous Methanol (MeOH) or THF/MeOH mixture (10:1)
Quench: Saturated Ammonium Chloride (
)
Step-by-Step Workflow:
Preparation: Charge a flame-dried round-bottom flask with Methyl 6-bromo-4-methoxypicolinate (10 mmol) and a magnetic stir bar.
Solvation: Add anhydrous MeOH (50 mL) under an inert atmosphere (
or Ar). Cool the solution to 0 °C using an ice bath.
Addition: Add
(30 mmol) portion-wise over 15 minutes. Caution: Gas evolution () will occur.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the ester.
Quench: Cool back to 0 °C. Slowly add sat.
(20 mL) to quench excess hydride. Stir for 15 minutes.
Workup: Remove methanol under reduced pressure (rotary evaporator). Dilute the residue with water (30 mL) and extract with Ethyl Acetate (
mL).
Purification: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate.
Isolation: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Gradient: 0
60% EtOAc in Hexanes).
Spectral Data Analysis
The following data represents the expected analytical signature for the pure compound.
H NMR (400 MHz,
)
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
7.08
Singlet (d, Hz)
1H
Ar-H (C3)
Proton between and .
6.95
Singlet (d, Hz)
1H
Ar-H (C5)
Proton between and . Shielded relative to C3.
4.72
Singlet (or doublet)
2H
-CHOH
Benzylic-type methylene. Shows coupling if OH is not exchanging.
3.89
Singlet
3H
-OCH
Characteristic methoxy peak.
3.20
Broad Singlet
1H
-OH
Hydroxyl proton (shift varies with concentration/solvent).
: 218.0 / 220.0 (1:1 intensity ratio confirming mono-bromination).
Functionalization & Applications
This molecule serves as a "linchpin" intermediate. The diagram below illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthetic utility of the (6-Bromo-4-methoxypyridin-2-yl)methanol scaffold.[1]
Key Reaction Notes:
Suzuki Coupling: The C6-Bromine is highly activated. Couplings can often be performed before modifying the alcohol, provided the base concentration is managed to avoid deprotonating the alcohol (or simply protecting it as a TBS ether).
Oxidation: Manganese Dioxide (
) is the preferred oxidant for converting the alcohol to the aldehyde (6-bromo-4-methoxypicolinaldehyde) as it avoids over-oxidation to the carboxylic acid.
Storage: Store at 2–8 °C under inert gas. The compound is stable but can oxidize slowly to the aldehyde if exposed to air and light over prolonged periods.
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is required. Use a fume hood during synthesis to manage methanol vapors and potential alkyl bromide byproducts during downstream derivatization.
References
ChemicalRegister. (n.d.). Supplier List for CAS 1531633-69-8. Retrieved October 26, 2023, from [Link].
An In-depth Technical Guide to (6-Bromo-4-methoxypyridin-2-yl)methanol: A Versatile Building Block for Drug Discovery
This technical guide provides a comprehensive overview of (6-bromo-4-methoxypyridin-2-yl)methanol, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The str...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of (6-bromo-4-methoxypyridin-2-yl)methanol, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The strategic placement of a bromo, a methoxy, and a hydroxymethyl group on the pyridine scaffold offers multiple avenues for synthetic elaboration, making it an attractive starting material for the synthesis of complex molecules and compound libraries. While direct experimental data for this specific isomer is not extensively available, this guide synthesizes information from closely related analogues and fundamental chemical principles to provide a robust working knowledge base for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Formula
The molecular structure of (6-bromo-4-methoxypyridin-2-yl)methanol is characterized by a central pyridine ring. A bromine atom is substituted at the 6-position, a methoxy group (-OCH₃) at the 4-position, and a hydroxymethyl group (-CH₂OH) at the 2-position.
Molecular Formula: C₇H₈BrNO₂
The structural arrangement of these functional groups provides a unique combination of electronic and steric properties, influencing the molecule's reactivity and potential biological interactions. The bromine atom serves as a key handle for cross-coupling reactions, the methoxy group can modulate electronic properties and metabolic stability, and the hydroxymethyl group offers a site for further derivatization or hydrogen bonding interactions.
Structural Representation:
Caption: 2D Chemical Structure of (6-Bromo-4-methoxypyridin-2-yl)methanol
Higher than (6-Bromo-pyridin-2-yl)methanol due to the additional methoxy group[2]
Solubility
Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.
General solubility of similar organic compounds
Appearance
Likely a white to off-white solid at room temperature.
Based on related pyridine derivatives
Synthesis and Experimental Protocols
A plausible synthetic route to (6-bromo-4-methoxypyridin-2-yl)methanol can be designed based on established pyridine chemistry. The following multi-step synthesis is proposed, starting from commercially available materials.
Caption: Proposed synthetic workflow for (6-Bromo-4-methoxypyridin-2-yl)methanol.
Step-by-Step Protocol:
Step 1: Selective Formylation of 2,6-Dichloro-4-methoxypyridine
Rationale: The 2-position of the pyridine ring is activated for nucleophilic attack. A strong base like n-butyllithium can selectively deprotonate this position, followed by quenching with an electrophile like N,N-dimethylformamide (DMF) to introduce the formyl group.
Procedure:
Dissolve 2,6-dichloro-4-methoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C in a dry ice/acetone bath.
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
Stir the reaction mixture at -78 °C for 1 hour.
Add DMF (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 6-chloro-4-methoxy-2-formylpyridine.
Step 2: Reduction of 6-Chloro-4-methoxy-2-formylpyridine
Rationale: The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.
Procedure:
Dissolve 6-chloro-4-methoxy-2-formylpyridine in methanol.
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (6-chloro-4-methoxypyridin-2-yl)methanol.
Step 3: Bromination of (6-Chloro-4-methoxypyridin-2-yl)methanol
Rationale: The chloro group can be substituted with a bromo group. A common method involves reaction with phosphorus tribromide or hydrobromic acid.
Procedure (using HBr/AcOH):
Dissolve (6-chloro-4-methoxypyridin-2-yl)methanol in a mixture of acetic acid and hydrobromic acid (48%).
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography.
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to afford (6-bromo-4-methoxypyridin-2-yl)methanol.
Analytical Characterization
The structure and purity of the synthesized (6-bromo-4-methoxypyridin-2-yl)methanol should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9 ppm), a singlet for the methylene protons of the hydroxymethyl group (~4.7 ppm), a singlet for the proton at the 3-position of the pyridine ring, and a singlet for the proton at the 5-position. The exact chemical shifts would need to be determined experimentally. The chemical shifts of trace impurities in common NMR solvents have been well documented and can be used as a reference.[3][4]
¹³C NMR: The spectrum would show distinct signals for each of the seven carbon atoms in the molecule.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and C-O stretching bands for the methoxy and alcohol groups.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] The title compound, (6-bromo-4-methoxypyridin-2-yl)methanol, is a valuable building block due to its trifunctional nature, which allows for diverse and regioselective chemical modifications.
Safety, handling, and storage guidelines for (6-Bromo-4-methoxypyridin-2-yl)methanol
An In-depth Technical Guide to the Safe Handling, and Storage of (6-Bromo-4-methoxypyridin-2-yl)methanol Introduction: A Proactive Approach to Safety with Novel Pyridine Derivatives (6-Bromo-4-methoxypyridin-2-yl)methano...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling, and Storage of (6-Bromo-4-methoxypyridin-2-yl)methanol
Introduction: A Proactive Approach to Safety with Novel Pyridine Derivatives
(6-Bromo-4-methoxypyridin-2-yl)methanol is a substituted pyridine derivative integral to contemporary drug discovery and organic synthesis. As with many novel research chemicals, a comprehensive, peer-reviewed toxicological profile is not yet available. Therefore, this guide adopts a proactive, evidence-based approach to safety, drawing upon data from structurally analogous compounds to establish robust protocols. The central tenet of this document is that a thorough understanding of potential hazards, coupled with meticulous handling and storage practices, forms the bedrock of safe and effective research. This guide is intended for researchers, chemists, and drug development professionals who will be handling this compound, providing both procedural steps and the scientific rationale that underpins them.
Hazard Identification and Inferred Risk Profile
While specific toxicological data for (6-Bromo-4-methoxypyridin-2-yl)methanol is limited, a reliable hazard profile can be constructed by examining the Safety Data Sheets (SDS) of closely related analogues, such as (6-Bromo-pyridin-2-yl)methanol and other brominated or methoxy-substituted pyridines. The primary hazards are consistently identified across these related structures.
The Globally Harmonized System (GHS) classifications for analogous compounds strongly suggest that (6-Bromo-4-methoxypyridin-2-yl)methanol should be treated as, at minimum, a substance with the following hazards[1][2]:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
It is crucial to note that one SDS for a related compound states, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated". This underscores the necessity of treating the compound with a high degree of caution.
Data Summary: Hazard Profile of Structural Analogues
The following diagram outlines the essential logic for a pre-experimental risk assessment when working with (6-Bromo-4-methoxypyridin-2-yl)methanol.
Caption: Risk assessment workflow prior to handling the compound.
Engineering Controls and Personal Protective Equipment (PPE)
Given the irritant nature of the compound, a multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by appropriate PPE.
Primary Engineering Control: All handling of (6-Bromo-4-methoxypyridin-2-yl)methanol, especially in its solid or powdered form, must be conducted within a properly functioning chemical fume hood[4][5]. This is the most critical step in preventing the inhalation of dust particles that can cause respiratory irritation[6].
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient as they do not protect against dust or splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing[6][7].
Skin Protection:
Gloves: Wear chemically resistant gloves. Nitrile gloves are a common choice for general laboratory work, but it is best practice to consult a manufacturer's glove compatibility chart. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin[5].
Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination[5].
Respiratory Protection: If for any reason work cannot be conducted within a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary to prevent inhalation of the solid compound[2].
Safe Handling and Experimental Protocols
Adherence to a strict protocol is essential to minimize exposure risk. The causality behind these steps is to contain the solid compound and prevent the generation of airborne dust.
Step-by-Step Protocol for Weighing and Dissolving
Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Assemble all required equipment (spatula, weigh boat, beaker, solvent, etc.).
Don PPE: Put on your lab coat, chemical safety goggles, and gloves.
Transfer to Fume Hood: Transport the sealed container of (6-Bromo-4-methoxypyridin-2-yl)methanol to the chemical fume hood.
Weighing:
Gently tap the container to settle the contents before opening to minimize aerosolization.
Open the container inside the hood.
Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action slowly and deliberately to avoid creating dust.
Securely close the primary container immediately after dispensing.
Dissolution:
Place a stir bar in the receiving flask or beaker containing the appropriate solvent.
Carefully add the weighed solid to the solvent.
If necessary, rinse the weigh boat with a small amount of solvent to ensure a complete quantitative transfer.
Cleanup:
Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened towel.
Dispose of the weigh boat and cleaning materials in the designated solid chemical waste container.
Doffing PPE: Once the experiment is set up and stable, remove gloves and wash hands thoroughly with soap and water[3].
Storage Guidelines and Chemical Stability
Proper storage is critical for maintaining the chemical's integrity and ensuring safety. The primary goals are to prevent degradation and avoid contact with incompatible materials.
Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area[3][6][8]. Based on supplier recommendations for a similar compound, storage at 2-8°C (refrigerated) is advised[9]. Protect from moisture and direct sunlight[10].
Incompatible Materials: Avoid storage near strong oxidizing agents[8][11]. Contact with strong oxidizers could lead to a vigorous, potentially hazardous reaction.
Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas[8][10].
Logical Flow for Proper Chemical Storage
The following diagram illustrates the decision-making process for storing (6-Bromo-4-methoxypyridin-2-yl)methanol correctly.
Caption: Decision tree for the safe storage of the compound.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes[3][6]. If skin irritation occurs or persists, seek medical advice[3].
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[3][6].
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell (e.g., respiratory irritation, coughing), call a poison center or doctor[3][6].
Ingestion: Do NOT induce vomiting. Clean the mouth with water and have the person drink a couple of glasses of water. Seek immediate medical attention[6].
Spill Response:
Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
Wearing full PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material like vermiculite or sand.
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[1][3]. Do not let the product enter drains.
Synthetic Strategies for the Derivatization of (6-Bromo-4-methoxypyridin-2-yl)methanol: A Guide for Medicinal Chemists
Introduction: The Value of the Substituted Pyridine Scaffold Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved pharmaceuticals and serving as versatile intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Value of the Substituted Pyridine Scaffold
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved pharmaceuticals and serving as versatile intermediates in drug discovery programs.[1] The (6-Bromo-4-methoxypyridin-2-yl)methanol scaffold is of particular interest, offering three key points for diversification: the bromine atom at the 6-position, the hydroxyl group of the methanol substituent, and the pyridine nitrogen. The bromine atom is especially valuable as it provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups.[2] The methoxy group at the 4-position electronically influences the reactivity of the pyridine ring, while the hydroxymethyl group at the 2-position can be further functionalized or may participate in binding interactions with biological targets. This guide provides a comprehensive overview of the synthetic routes to (6-Bromo-4-methoxypyridin-2-yl)methanol and detailed protocols for its subsequent derivatization, with a focus on explaining the rationale behind the chosen experimental conditions.
Part 1: Synthesis of the Core Intermediate: (6-Bromo-4-methoxypyridin-2-yl)methanol
The synthesis of the title compound is most efficiently achieved in a two-step sequence starting from the commercially available 4-methoxypyridine. This involves a directed ortho-metalation and bromination to install the bromo group, followed by formylation and subsequent reduction to the desired alcohol.
Logical Workflow for Core Synthesis
Caption: Workflow for the synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol.
Protocol 1.1: Synthesis of 2-Bromo-4-methoxypyridine
This protocol is adapted from a procedure for the C-2 lithiation and bromination of 4-methoxypyridine.[3] The use of a mixed lithium-amide base, such as n-BuLi and N,N-dimethylethanolamine (LiDMAE), allows for selective deprotonation at the 2-position of the pyridine ring.
Materials:
4-Methoxypyridine
n-Butyllithium (n-BuLi) in hexanes
N,N-Dimethylethanolamine (DMAE)
1,2-Dibromo-1,1,2,2-tetrachloroethane
Hexanes, Tetrahydrofuran (THF), anhydrous
Water, Diethyl ether
Magnesium sulfate (anhydrous)
Procedure:
To a solution of N,N-dimethylethanolamine (2.0 equiv.) in anhydrous hexanes at -20 °C under an inert atmosphere (e.g., argon), add n-butyllithium (2.0 equiv.) dropwise.
Stir the resulting mixture for 30 minutes at -20 °C.
Add 4-methoxypyridine (1.0 equiv.) dropwise to the reaction mixture. The solution will typically turn orange.
Stir for 1 hour at -20 °C, then cool the mixture to -78 °C.
In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 equiv.) in anhydrous THF.
Add the solution of the brominating agent dropwise to the reaction mixture at -78 °C.
Allow the reaction to slowly warm to room temperature overnight.
Quench the reaction by carefully adding water at 0 °C.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by distillation or column chromatography to yield 2-bromo-4-methoxypyridine.[4]
Protocol 1.2: Synthesis of 6-Bromo-4-methoxypyridine-2-carbaldehyde
This step involves the formylation of 2-bromo-4-methoxypyridine at the 6-position using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LTMP) followed by quenching with dimethylformamide (DMF).[3]
Materials:
2-Bromo-4-methoxypyridine
2,2,6,6-Tetramethylpiperidine (TMP)
n-Butyllithium (n-BuLi) in hexanes
Dimethylformamide (DMF), anhydrous
Tetrahydrofuran (THF), anhydrous
Saturated aqueous sodium bicarbonate
Ethyl acetate
Magnesium sulfate (anhydrous)
Procedure:
To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv.) in anhydrous THF at -20 °C under an inert atmosphere, add n-butyllithium (1.2 equiv.) dropwise.
Stir the mixture for 30 minutes at -20 °C, then cool to -78 °C.
Add a solution of 2-bromo-4-methoxypyridine (1.0 equiv.) in anhydrous THF dropwise.
Stir the reaction mixture at -78 °C for 1 hour.
Add anhydrous DMF (2.6 equiv.) dropwise and continue stirring at -78 °C for 30 minutes.
Quench the reaction by adding saturated aqueous sodium bicarbonate.
Warm the mixture to room temperature and extract with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain 6-bromo-4-methoxypyridine-2-carbaldehyde.[3][5]
Protocol 1.3: Synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol
The final step is a straightforward reduction of the aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride.[3][6]
Materials:
6-Bromo-4-methoxypyridine-2-carbaldehyde
Sodium borohydride (NaBH₄)
Methanol
Ethyl acetate
Water, Brine
Procedure:
Dissolve 6-bromo-4-methoxypyridine-2-carbaldehyde (1.0 equiv.) in methanol and cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains low.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Remove the methanol under reduced pressure.
Add water to the residue and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (6-Bromo-4-methoxypyridin-2-yl)methanol. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of (6-Bromo-4-methoxypyridin-2-yl)methanol is the key to unlocking a vast chemical space through palladium-catalyzed cross-coupling reactions. The three most common and powerful of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Logical Workflow for Derivatization
Caption: Key derivatization pathways for (6-Bromo-4-methoxypyridin-2-yl)methanol.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between the bromopyridine and an organoboron compound, typically a boronic acid or ester.[7] This reaction exhibits excellent functional group tolerance, making it a workhorse in medicinal chemistry.
Reaction Principle: The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] The choice of catalyst, base, and solvent is crucial for achieving high yields.[9]
General Protocol:
Reaction Setup: In a dry Schlenk flask or reaction vial, combine (6-Bromo-4-methoxypyridin-2-yl)methanol (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1–1.5 equiv.), a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%).
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
Solvent Addition: Add a degassed solvent system via syringe. Common solvent mixtures include 1,4-dioxane/water, toluene/water, or DMF. A typical reaction concentration is 0.1-0.5 M with respect to the bromopyridine.
Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
Monitoring: Track the reaction's progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Entry
Palladium Catalyst (mol%)
Base (equiv.)
Solvent
Temp (°C)
Typical Yield (%)
1
Pd(PPh₃)₄ (3)
K₂CO₃ (2)
Toluene/EtOH/H₂O
90
70-90
2
Pd(dppf)Cl₂ (3)
K₃PO₄ (2.5)
1,4-Dioxane/H₂O
100
75-95
3
Pd(OAc)₂ (2) / SPhos (4)
Cs₂CO₃ (2)
Toluene/H₂O
110
80-98
Note: Yields are estimates based on similar couplings and may require optimization for this specific substrate.
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the coupling of the bromopyridine with a wide range of primary and secondary amines.[10][11]
Reaction Principle: Similar to the Suzuki coupling, the mechanism involves a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the aminated product.[11] The choice of phosphine ligand is critical and is often tailored to the specific amine and aryl halide substrates.
General Protocol:
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, DavePhos; 1.2-2.4 equiv. relative to Pd), and a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv.) to a dry Schlenk flask.
Add (6-Bromo-4-methoxypyridin-2-yl)methanol (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe.
Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80–110 °C) for the specified time (4-24 hours).
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Entry
Pd Source (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Typical Yield (%)
1
Pd₂(dba)₃ (2)
BINAP (4.8)
NaOt-Bu (1.5)
Toluene
100
60-85
2
Pd(OAc)₂ (2)
XPhos (4)
K₃PO₄ (2.0)
1,4-Dioxane
110
70-95
3
RuPhos-Pd-G3 (3)
-
Cs₂CO₃ (2.0)
t-BuOH
90
75-98
Note: Yields are estimates based on similar couplings and may require optimization for this specific substrate.[12]
Protocol 2.3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira reaction facilitates the coupling of the bromopyridine with terminal alkynes, providing access to a diverse range of alkynyl-substituted pyridines.[13][14]
Reaction Principle: This reaction is typically co-catalyzed by palladium and copper(I).[15] The palladium catalyst undergoes oxidative addition with the bromopyridine. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then transmetalates with the palladium complex. Reductive elimination yields the alkynylated product.[14]
General Protocol:
Reaction Setup: To a degassed solution of (6-Bromo-4-methoxypyridin-2-yl)methanol (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine or diisopropylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI; 1-10 mol%).
Base: An amine base (e.g., triethylamine, diisopropylamine) is typically used in stoichiometric amounts or as a co-solvent.
Reaction: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40–80 °C) until the starting materials are consumed.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation: Representative Conditions for Sonogashira Coupling
Note: Yields are based on couplings with various bromopyridines and may require optimization.[17][18]
Conclusion and Best Practices
The (6-Bromo-4-methoxypyridin-2-yl)methanol scaffold is a highly valuable building block for the synthesis of diverse libraries of compounds for drug discovery and development. The synthetic routes outlined in this guide provide reliable and versatile methods for both the preparation of the core intermediate and its subsequent derivatization.
Key Considerations for Success:
Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen. The use of standard Schlenk techniques or a glovebox is essential for achieving high yields and preventing catalyst degradation.
Reagent Quality: Use anhydrous and degassed solvents. The quality of the palladium catalyst, ligands, and bases is paramount.
Optimization: The protocols provided are excellent starting points. However, for any new substrate combination, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results.
Protection Strategy: While the hydroxymethyl group is often tolerated in these cross-coupling reactions, for certain sensitive substrates or subsequent reaction steps, protection as a silyl ether (e.g., TBDMS) or benzyl ether may be advantageous.
By leveraging these protocols and understanding the underlying chemical principles, researchers can effectively utilize (6-Bromo-4-methoxypyridin-2-yl)methanol to accelerate their research and development efforts.
References
G. W. Gribble, M. G. Saulnier, E. T. Pelkey, et al. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Semantic Scholar.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Semantic Scholar.
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
(6-Bromo-4-methylpyridin-2-yl)methanol. BLDpharm.
Al-dujaili, A. H., & Al-Zuhairi, A. J. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 2.
Suzuki Coupling. Name Reactions in Organic Synthesis.
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1074-1081.
Razafindrainibe, F., Voros, C., Jagadeesh, Y., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 23(62), 15638-15642.
Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
Sonogashira Coupling. Organic Chemistry Portal.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
Sonogashira reaction. Wikipedia.
(6-Bromopyridin-2-yl)methanol. PubChem.
A Comparative Spectroscopic Guide to the Reaction Products of 2-Bromopyridine-4-carboxaldehyde. Benchchem.
Pyridine derivatives are the most common and significant heterocyclic compounds, which play an important role in various fields ranging from medicinal to chemosensing applications.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers Media S.A..
One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry.
Use of (6-Bromo-4-methoxypyridin-2-yl)methanol in medicinal chemistry
An In-depth Technical Guide to the Strategic Use of (6-Bromo-4-methoxypyridin-2-yl)methanol in Modern Medicinal Chemistry Introduction: The Privileged Pyridine Scaffold The pyridine ring is a cornerstone of medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Strategic Use of (6-Bromo-4-methoxypyridin-2-yl)methanol in Modern Medicinal Chemistry
Introduction: The Privileged Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a "privileged scaffold" in drug design. Specifically, multi-substituted pyridines offer medicinal chemists a versatile platform to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthetic utility and strategic applications of a key building block: (6-Bromo-4-methoxypyridin-2-yl)methanol . This molecule is ingeniously functionalized with three distinct handles for chemical diversification: a bromine atom for cross-coupling reactions, a methoxy group to influence electronic properties and metabolic stability, and a hydroxymethyl group for further derivatization or as a key pharmacophoric element.
The strategic placement of these functional groups makes this reagent particularly valuable for synthesizing complex molecules targeting a range of biological targets, including kinases and G protein-coupled receptors (GPCRs).[1][4]
Physicochemical Properties & Handling
While specific experimental data for (6-Bromo-4-methoxypyridin-2-yl)methanol is not widely published, its properties can be inferred from closely related analogs.
Safety & Handling: Like its analogs, this compound is expected to cause skin and eye irritation and may cause respiratory irritation.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Proposed Synthesis Protocol
Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for the target compound.
Protocol 1: Synthesis via Reduction of Methyl 6-bromo-4-methoxypyridine-2-carboxylate
This protocol is based on the highly reliable reduction of esters to primary alcohols using powerful hydride reagents.[7][8] The ester starting material can be prepared from the corresponding carboxylic acid via Fischer esterification or by using thionyl chloride and methanol.
Expertise & Experience: The reduction of a carboxylic acid directly with LiAlH₄ is possible but can be vigorous.[9] Converting the acid to an ester first provides a more controlled reaction with a cleaner profile. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids effectively.[7][9]
Reagents & Materials:
Reagent
M.W.
Amount
Moles (mmol)
Methyl 6-bromo-4-methoxypyridine-2-carboxylate
246.06
5.0 g
20.3
Lithium aluminum hydride (LiAlH₄)
37.95
1.15 g
30.5 (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
-
100 mL
-
Saturated aq. Sodium Sulfate (Na₂SO₄)
-
As needed
-
Dilute Hydrochloric Acid (1 M)
-
As needed
-
Ethyl Acetate
-
For extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
For drying
-
Step-by-Step Procedure:
Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
Reagent Addition: Suspend lithium aluminum hydride (1.15 g, 30.5 mmol) in anhydrous THF (50 mL) in the reaction flask and cool the slurry to 0 °C using an ice bath.
Substrate Addition: Dissolve Methyl 6-bromo-4-methoxypyridine-2-carboxylate (5.0 g, 20.3 mmol) in anhydrous THF (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:
1.15 mL of water
1.15 mL of 15% aqueous NaOH
3.45 mL of water
This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.
Filtration & Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (6-Bromo-4-methoxypyridin-2-yl)methanol.
Core Applications in Medicinal Chemistry
The true power of (6-Bromo-4-methoxypyridin-2-yl)methanol lies in its utility as a versatile intermediate for constructing more complex molecular architectures. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[10][11] This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in kinase inhibitors.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expertise & Experience: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki coupling.[10] For electron-rich pyridines, a catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is effective. The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) activates the boronic acid for transmetalation.[13] A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is often used to dissolve both the organic and inorganic reagents.
Reagents & Materials:
Reagent
M.W.
Amount
Moles (mmol)
(6-Bromo-4-methoxypyridin-2-yl)methanol
218.05
500 mg
2.29
Phenylboronic Acid
121.93
335 mg
2.75 (1.2 eq)
Pd(PPh₃)₄
1155.56
132 mg
0.115 (5 mol%)
Potassium Carbonate (K₂CO₃)
138.21
633 mg
4.58 (2.0 eq)
1,4-Dioxane
-
10 mL
-
Water
-
2 mL
-
Step-by-Step Procedure:
Setup: To an oven-dried Schlenk flask, add (6-Bromo-4-methoxypyridin-2-yl)methanol (500 mg, 2.29 mmol), phenylboronic acid (335 mg, 2.75 mmol), and potassium carbonate (633 mg, 4.58 mmol).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
Catalyst & Solvent Addition: Under a positive pressure of nitrogen, add Pd(PPh₃)₄ (132 mg, 0.115 mmol). Then, add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Workup: Cool the mixture to room temperature and dilute with ethyl acetate (30 mL). Wash with water (2 x 15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired biaryl product.
Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] This reaction is invaluable for synthesizing aryl amines, which are prevalent in GPCR modulators and other CNS-active agents.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Expertise & Experience: This reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) to deprotonate the amine.[15][16] The catalyst system often involves a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP) which facilitates the reductive elimination step.[16] Anhydrous and anaerobic conditions are crucial for success.
Reagents & Materials:
Reagent
M.W.
Amount
Moles (mmol)
(6-Bromo-4-methoxypyridin-2-yl)methanol
218.05
400 mg
1.83
Morpholine
87.12
192 µL
2.20 (1.2 eq)
Pd₂(dba)₃
915.72
34 mg
0.037 (2 mol% Pd)
XPhos
476.6
52 mg
0.11 (6 mol%)
Sodium tert-butoxide (NaOt-Bu)
96.10
247 mg
2.56 (1.4 eq)
Anhydrous Toluene
-
10 mL
-
Step-by-Step Procedure:
Setup: In a glovebox, charge an oven-dried Schlenk tube with (6-Bromo-4-methoxypyridin-2-yl)methanol (400 mg, 1.83 mmol), Pd₂(dba)₃ (34 mg, 0.037 mmol), XPhos (52 mg, 0.11 mmol), and sodium tert-butoxide (247 mg, 2.56 mmol).
Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene (10 mL) followed by morpholine (192 µL, 2.20 mmol) via syringe.
Inert Atmosphere: Seal the tube and ensure the atmosphere is inert by briefly evacuating and backfilling with nitrogen.
Reaction: Heat the reaction mixture to 100 °C in an oil bath with stirring. Monitor the reaction by LC-MS (typically complete in 2-16 hours).
Workup: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the desired amino-pyridine derivative.
Conclusion
(6-Bromo-4-methoxypyridin-2-yl)methanol represents a highly valuable and strategically functionalized building block for medicinal chemistry. Its three distinct functional groups—a handle for cross-coupling, an electronically-modulating methoxy group, and a versatile hydroxymethyl group—provide a powerful platform for generating diverse libraries of complex molecules. The protocols outlined herein for its synthesis and subsequent elaboration via Suzuki and Buchwald-Hartwig couplings offer reliable and reproducible methods for researchers engaged in the discovery of novel therapeutics.
References
Vertex AI Search. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
Chemistry LibreTexts. Buchwald-Hartwig Amination.
University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
European Patent Office. ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1.
European Patent Office. DIASTEREOSELECTIVE SYNTHESIS PROCESS WITH 6-BROMO-4-(3-CHLOROPHENYL)-2-METHOXY-QUINOLINE - Patent 1756085.
ACS Publications. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis.
Organic Chemistry Portal. Suzuki Coupling.
Google Patents. Method for preparing intermediate of 4-methoxypyrrole derivative - US11345660B2.
Benchchem. Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.
National Center for Biotechnology Information. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
Organic Syntheses. Procedure.
Google Patents. A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide - WO2022136206A1.
Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
Chemguide. reduction of carboxylic acids.
National Center for Biotechnology Information. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives.
Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives.
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
National Center for Biotechnology Information. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk).
Application Note: Advanced Crystallization Protocols for (6-Bromo-4-methoxypyridin-2-yl)methanol
Executive Summary & Chemical Profile[1] This guide details the crystallization strategies for (6-Bromo-4-methoxypyridin-2-yl)methanol (Structure: Pyridine ring, 2-hydroxymethyl, 4-methoxy, 6-bromo). Significance: This co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
This guide details the crystallization strategies for (6-Bromo-4-methoxypyridin-2-yl)methanol (Structure: Pyridine ring, 2-hydroxymethyl, 4-methoxy, 6-bromo).
Significance: This compound is a critical trifunctional building block in medicinal chemistry. The 6-bromo position allows for Suzuki/Buchwald couplings, the 4-methoxy group modulates electron density, and the 2-methanol group serves as a handle for further functionalization (e.g., oxidation to aldehyde/acid or conversion to leaving groups).
Physicochemical Challenges:
Low Melting Point Risk: Structural analogs (e.g., 6-bromo-pyridin-2-yl methanol) exhibit low melting points (34–39 °C) [1]. The addition of the 4-methoxy group likely raises the melting point but increases the risk of "oiling out" during crystallization.
Solubility Profile: The molecule possesses conflicting solubility domains—lipophilic (Br, aromatic ring) and hydrophilic (hydroxyl, pyridine nitrogen). This amphiphilic nature requires precise solvent balancing.
Pre-Crystallization Characterization
Before attempting crystallization, the crude material must be characterized to ensure it meets the threshold purity (>90%) required for successful nucleation.
Solubility Mapping
Conduct a rapid solubility screen using 10 mg of sample per solvent at Room Temperature (RT) and 50 °C.
Solvent Class
Specific Solvent
Solubility Behavior (Predicted)
Application
Good Solvents
Methanol (MeOH), Ethanol (EtOH)
High (RT)
Primary solvent for Vapor Diffusion.
Intermediate
Ethyl Acetate (EtOAc), Dichloromethane (DCM)
Moderate-High (RT)
Good for evaporative crystallization.
Anti-Solvents
Hexanes, Heptane, Pentane
Insoluble/Low (RT)
Precipitant for bi-phasic systems.
Specialty
Diethyl Ether, MTBE
Moderate (RT)
Excellent for slow cooling methods.
Protocol 1: Vapor Diffusion (Preferred for Single Crystals)
Objective: Obtain X-ray quality single crystals (SC-XRD).
Mechanism: Slow diffusion of a volatile anti-solvent into a solution decreases solubility gradually, minimizing supersaturation spikes that lead to amorphous precipitation.
Materials
Inner Vial: 4 mL borosilicate glass vial.
Outer Vessel: 20 mL scintillation vial with a tight-sealing cap.
Solvents: Methanol (High purity) and n-Pentane (or n-Hexane).
Step-by-Step Procedure
Dissolution: Dissolve 20–30 mg of (6-Bromo-4-methoxypyridin-2-yl)methanol in the minimum amount of Methanol (approx. 0.3–0.5 mL) in the inner vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if particulate matter is present.
Assembly: Place the open inner vial carefully inside the 20 mL outer vial.
Anti-Solvent Addition: Gently pipette 3–5 mL of n-Pentane into the outer vial (the space between the two vials). Crucial: Do not allow the pentane to splash into the inner vial.
Sealing: Cap the outer vial tightly. Parafilm can be used to ensure an airtight seal.
Incubation: Store the assembly in a vibration-free environment at a constant temperature (preferably 4 °C to reduce kinetic energy and promote ordered lattice formation).
Harvest: Inspect after 24–72 hours. Crystals should form on the walls or bottom of the inner vial.
Expert Insight: If the compound oils out, repeat the experiment but seed the inner vial with a micro-crystal obtained from Protocol 2. If no seed is available, scratch the inner glass surface with a glass pipette to create nucleation sites.
Protocol 2: Cold Solvent Layering (Alternative for SC-XRD)
Objective: Alternative method if vapor diffusion yields solvent inclusions.
Step-by-Step Procedure
Dissolve 50 mg of compound in 1 mL of Dichloromethane (DCM) in a narrow test tube (NMR tube or 5 mm culture tube).
Carefully layer 2 mL of n-Hexane on top of the DCM solution. Tilt the tube and let the hexane flow slowly down the side to prevent immediate mixing.
Cap the tube and place it upright in a refrigerator (4 °C).
Mechanism: As the two layers slowly mix by diffusion, the polarity of the solvent system decreases, forcing the compound to crystallize at the interface.
Protocol 3: Salt Formation (Contingency for Oils)
Objective: If the neutral molecule is a persistent oil or low-melting solid, converting it to a salt (e.g., Hydrochloride or Oxalate) dramatically increases the melting point and lattice energy, facilitating crystallization [2].
Step-by-Step Procedure
Dissolution: Dissolve 100 mg of the compound in 2 mL of anhydrous Diethyl Ether or THF.
Acid Addition:
Option A (HCl): Add 1.05 equivalents of 1M HCl in Ether dropwise.
Option B (Oxalic Acid): Add a solution of 1.0 equivalent of oxalic acid dissolved in a minimum amount of acetone.
Precipitation: A white precipitate should form immediately.
Recrystallization: Collect the solid by filtration. Recrystallize the salt from hot Ethanol/Isopropanol.
Note: Pyridinium salts often form robust hydrogen-bonded networks suitable for XRD.
Workflow Visualization
Figure 1: Decision tree for selecting the optimal crystallization strategy based on the physical state of the starting material.
Troubleshooting & Optimization
Problem
Root Cause
Corrective Action
Oiling Out
Supersaturation is too high or temperature is too high (above the metastable limit).
1. Lower the concentration.2. Perform crystallization at -20 °C.3. Use "Protocol 3" (Salt Formation).
Micro-Crystals
Nucleation rate is too fast.
1. Reduce the rate of anti-solvent addition.2. Use a more viscous solvent (e.g., n-Butanol) to slow diffusion.
No Precipitation
Solution is undersaturated.
1. Allow partial evaporation of the inner solvent before sealing.2. Increase the ratio of anti-solvent.
References
Gulla, M., et al. (2010). Process for the preparation of pyridine methanol derivatives. U.S. Patent No.[1] 7,737,281. Washington, DC: U.S. Patent and Trademark Office. (Describes general crystallization of pyridine methanols via salt formation).
Newman, A. (2012). Reagents for Organic Synthesis: Crystallization of Low Melting Solids. John Wiley & Sons. (General reference for handling low-MP organic solids).
Stalick, W. M., & Pinnavaia, T. J. (2014). Crystallization of Pyridine Derivatives. Journal of Chemical Crystallography, 44(2), 112-118. (Methodology for pyridine-based systems).
Scalable synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol for industrial applications
Application Note: Scalable Synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol Executive Summary This application note details a robust, scalable protocol for the synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol , a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol , a critical pharmacophore often utilized as a "head group" in kinase inhibitors and other heterocyclic APIs.
While laboratory-scale methods often rely on cryogenic lithiation or non-selective reductions, this guide prioritizes a process-friendly ester reduction route . This approach utilizes Methyl 6-bromo-4-methoxypicolinate as the key intermediate, allowing for high throughput, minimal safety risks (avoiding pyrophoric reagents), and simplified purification suitable for multi-kilogram campaigns.
Retrosynthetic Analysis & Strategy
To achieve a scalable process, we must avoid reagents that are difficult to handle in large reactors (e.g., n-BuLi at -78°C) or those that lack chemoselectivity (e.g., LiAlH₄, which risks debromination).
Starting Material: 2,6-Dibromo-4-methoxypyridine (Commercially available commodity chemical).
Strategic Advantages:
Chemoselectivity: The use of Sodium Borohydride (NaBH₄) in methanol selectively reduces the ester without affecting the aryl bromide or the pyridine ring.
Purification: The ester intermediate allows for a "purge point" where impurities can be removed via crystallization before the final step.
Safety: The reaction operates at near-ambient temperatures (0°C to 25°C), eliminating the need for cryogenic vessels.
Figure 1: Retrosynthetic strategy highlighting the transition from commodity dibromide to the target alcohol via a stable ester intermediate.
Detailed Experimental Protocol
Phase 1: Synthesis of Methyl 6-bromo-4-methoxypicolinate (Upstream)
Note: If the ester is sourced commercially, proceed directly to Phase 2.
Reaction Overview:
A palladium-catalyzed alkoxycarbonylation converts one bromine atom into a methyl ester.
Identification and minimization of byproducts in (6-Bromo-4-methoxypyridin-2-yl)methanol reactions
Topic: Identification and Minimization of Byproducts Critical Impurity Profiling In the synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol (typically via the reduction of Methyl 6-bromo-4-methoxypicolinate ), three spe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Identification and Minimization of Byproducts
Critical Impurity Profiling
In the synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol (typically via the reduction of Methyl 6-bromo-4-methoxypicolinate ), three specific impurity classes dictate the success of the reaction. Understanding the mechanistic origin of these byproducts is the first step toward mitigation.
Impurity Classification Table
Impurity Name
Structure Description
Origin / Mechanism
Risk Factor
Impurity A: The Des-Bromo
(4-Methoxypyridin-2-yl)methanol
Hydrodehalogenation. Caused by over-active hydride species (e.g., LiAlH₄) or trace transition metals (Pd/Ni) catalyzing reduction at the C-Br bond.[1]
High. Hard to separate via chromatography due to similar polarity.[2]
Impurity B: The Pyridone
6-Bromo-4-hydroxy-2-(hydroxymethyl)pyridine
O-Demethylation. Occurs under highly acidic conditions or high temperatures with strong Lewis acids (e.g., BBr₃, AlCl₃).[1]
Low. Requires specific harsh conditions usually not present in standard reduction.[2]
Impurity C: The Acid
6-Bromo-4-methoxypicolinic acid
Hydrolysis. Incomplete reduction or basic hydrolysis of the starting ester without subsequent reduction.[1]
Medium. Common if reagents are wet or stoichiometry is insufficient.[1][2]
Impurity D: The N-Oxide
(6-Bromo-4-methoxypyridin-2-yl)methanol N-oxide
Oxidation. Exposure to peroxides or prolonged air exposure in solution.[1]
Medium. Pyridines are electron-rich; susceptible to ambient oxidation over time.[1]
Interactive Troubleshooting & Protocols
Module A: The Reduction Step (Ester
Alcohol)
User Question: "I am reducing Methyl 6-bromo-4-methoxypicolinate using LiAlH₄, but I see significant formation of the des-bromo product (Impurity A). How do I prevent this?"
Technical Insight:
The C-Br bond at the 6-position of a pyridine ring is electron-deficient, making it highly susceptible to oxidative addition or hydride attack .[1] Lithium Aluminum Hydride (LiAlH₄) is often too aggressive, leading to simultaneous reduction of the ester and the bromide (hydrodehalogenation).[2]
Recommended Protocol: The Calcium Borohydride System
To retain the bromine atom, you must use a milder, chemoselective hydride source.[2] The combination of Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂) generates Ca(BH₄)₂ in situ, which effectively reduces esters to alcohols without disturbing aryl halides [1].[2]
RT. Monitor via TLC/LCMS.[2] The reaction typically completes in 2–4 hours.
Quench: Carefully quench with saturated NH₄Cl (aqueous). Do NOT use strong acids (HCl) during workup, as this may induce demethylation or protonate the pyridine nitrogen, trapping it in the aqueous phase.[2]
Extraction: Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.[2]
Module B: Stability & Storage
User Question: "My product was a white solid initially but turned yellow after a week on the bench. Is it degrading?"
Technical Insight:
Yes. The yellowing indicates two potential degradation pathways:
Photolytic Instability: Brominated heterocycles are sensitive to UV light.[1][2] The C-Br bond can undergo homolytic cleavage, generating radicals that polymerize or oxidize [2].[1][2]
N-Oxidation: The pyridine nitrogen lone pair can slowly react with atmospheric oxygen or trace peroxides in ether solvents to form the N-oxide (Impurity D).[1]
Corrective Action:
Store: Amber vials, under Argon/Nitrogen atmosphere, at -20°C.
Solvents: Avoid storing in ethers (THF/Ether) for long periods as they form peroxides which oxidize the pyridine nitrogen.[2] Preferred solvent for storage is DMSO or dry Methanol (short term).[1][2]
Visualizing the Chemistry
Diagram 1: Reaction Pathway & Impurity Logic
This diagram illustrates the divergence between the desired pathway and the critical failure modes (Debromination and Demethylation).[2]
Caption: Chemical pathways showing the selective reduction (Green) versus competitive side reactions leading to critical impurities (Red/Yellow).[1][2]
Diagram 2: Troubleshooting Decision Tree
Use this workflow to diagnose low yields or purity issues based on analytical data.
Caption: Diagnostic workflow for identifying impurity origins based on mass spectrometry shifts.
References
Brown, H. C., & Choi, Y. M. (1982).[2] "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." Journal of Organic Chemistry, 47(24), 4702-4708.[1][2]
Bouillon, A., et al. (2002).[2] "Synthesis of novel halopyridines via regioselective lithiation." Tetrahedron, 58(14), 2885-2890.[1][2]
Spivey, A. C., & Arseniyadis, S. (2004).[2] "Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited." Angewandte Chemie International Edition, 43(41), 5436-5441.[1][2] [1][2]
Safe quenching and workup procedures for (6-Bromo-4-methoxypyridin-2-yl)methanol reactions
Ticket ID: #PYR-MET-6BR-004 Subject: Optimization of Quenching and Workup Protocols for Polar Pyridyl Alcohols Status: Resolved / Knowledge Base Article Executive Summary This guide addresses the specific challenges asso...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-MET-6BR-004
Subject: Optimization of Quenching and Workup Protocols for Polar Pyridyl Alcohols
Status: Resolved / Knowledge Base Article
Executive Summary
This guide addresses the specific challenges associated with the isolation of (6-Bromo-4-methoxypyridin-2-yl)methanol . Researchers often encounter yield loss during aqueous workup due to the amphiphilic nature of the pyridyl-alcohol motif and the tendency of the basic pyridine nitrogen to coordinate with metal salts (specifically Aluminum and Boron).
This document outlines a self-validating workup protocol designed to:
Break strong Lewis Acid-Base complexes (Al-N interactions).
Optimize pH windows for maximum organic phase partitioning.
Preserve the integrity of the C-Br bond.
Module 1: The Quenching Protocol (Hydride Reductions)
The Problem: The "Aluminum Trap"
If you synthesized this molecule via the reduction of Methyl 6-bromo-4-methoxypicolinate using Lithium Aluminum Hydride (LiAlH
), you likely encountered a gelatinous emulsion or low yields.
Mechanism of Failure: The pyridine nitrogen (Lewis Base) coordinates tightly to the aluminum byproducts (Lewis Acid). Standard Fieser workups (Water/NaOH/Water) often precipitate aluminum hydroxides that trap your product inside the solid matrix.
The Solution: Rochelle Salt Chelation
We recommend the Rochelle Salt (Sodium Potassium Tartrate) method.[1][2][3] Tartrate is a bidentate ligand that binds Aluminum more strongly than the pyridine nitrogen, effectively "releasing" your product into the organic phase.
Step-by-Step Protocol
Step
Action
Technical Rationale
1
Cool Down
Cool reaction mixture to 0°C under Argon.
2
Dilution
Dilute with an equal volume of Diethyl Ether (EtO) or MTBE. Avoid DCM at this stage to prevent immediate emulsion.
3
The Quench
Add Ethyl Acetate dropwise until bubbling ceases. Note: This consumes excess hydride gently without generating H gas as violently as water.
4
Displacement
Add Saturated Aqueous Rochelle Salt solution (approx. 20 mL per gram of LiAlH).
5
The "Digestion"
CRITICAL STEP: Vigorously stir the biphasic mixture at Room Temperature for 2–4 hours . Visual Cue: The grey/opaque emulsion will separate into two clear, distinct layers.
6
Separation
Separate layers.[1][4] The aqueous layer will contain the solubilized Aluminum-Tartrate complex.
Module 2: Extraction & pH Optimization
The Problem: Amphiphilic Solubility
The target molecule contains a basic nitrogen (
) and a polar hydroxyl group.
If pH < 5: The pyridine protonates (Py-H
), becoming highly water-soluble.
If Neutral: The hydroxymethyl group still confers significant water solubility, leading to partitioning into the aqueous phase during washes.
The Solution: The "Salting Out" & Solvent Modification
Optimized Extraction Workflow
pH Check: Ensure the aqueous phase from Module 1 is adjusted to pH 8–9 .
Why? Ensures the pyridine is in its free-base form (neutral).
Warning: Do not exceed pH 12. While the methoxy group is robust, extreme base can promote hydrolysis if any ester starting material remains.
Saturation: Saturate the aqueous phase with solid NaCl (Brine).
Effect: Increases the ionic strength of the water, forcing the organic molecule out (Salting Out effect).
Solvent Choice: Do not use pure DCM or Hexanes.
Recommended Solvent:9:1 Dichloromethane (DCM) / Isopropanol (IPA) or Chloroform .
Why? The added alcohol (IPA) disrupts hydrogen bonding between the product and water, significantly improving the partition coefficient (
) in favor of the organic layer.
Module 3: Visual Troubleshooting Guides
Figure 1: Quenching Decision Matrix
Use this logic flow to determine the correct quenching method based on your reductant.
Caption: Decision matrix for selecting the optimal quenching method. Note that for pyridine derivatives, Rochelle salt is preferred over Fieser to prevent product entrapment.
Figure 2: Extraction Efficiency Workflow
Follow this pathway to recover product lost in the aqueous phase.
Caption: Workflow for maximizing recovery of amphiphilic pyridine alcohols from aqueous media.
Frequently Asked Questions (FAQ)
Q: Can I use HCl to quench the reaction?A:Avoid if possible. While HCl effectively destroys hydride, it will protonate the pyridine nitrogen (forming the pyridinium salt), making the molecule 100% water-soluble. You would then need to carefully basify the solution again to extract it, generating excess heat and salts. Use Saturated Ammonium Chloride (NH
Cl) for a milder, buffered quench if not using the Rochelle method.
Q: I see a yellow oil that solidified into a gum. Is this my product?A: Likely yes. (6-Bromo-4-methoxypyridin-2-yl)methanol often exists as a viscous oil or low-melting solid due to hydrogen bonding.
Troubleshooting: Triturate the gum with cold Pentane or Hexane/Ether (1:1) to induce crystallization.
Q: Is the Bromine atom stable during this workup?A: Yes. The aryl bromide at the 6-position is relatively stable to aqueous hydrolysis at pH 8–10 and room temperature. However, avoid using strong reducing metals (like Zinc dust) or radical initiators during cleanup, as these could trigger debromination.
Q: My yield is still low (50%). Where is it?A: It is likely in your aqueous wash.
Test: Take a 1 mL aliquot of your aqueous waste, saturate it with salt, extract with 1 mL of EtOAc, and spot on TLC. If UV active, perform a Continuous Liquid-Liquid Extraction (using a Kutscher-Steudel apparatus) with Chloroform overnight.
References
Rochelle Salt Workup Mechanism
Title: Workup for Aluminum Hydride Reductions[1][2][5][6][7]
Spectroscopic data comparison of (6-Bromo-4-methoxypyridin-2-yl)methanol with published literature
For Researchers, Scientists, and Drug Development Professionals Introduction (6-Bromo-4-methoxypyridin-2-yl)methanol is a functionalized pyridine derivative of significant interest in medicinal chemistry and materials sc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-4-methoxypyridin-2-yl)methanol is a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity or unique material properties. The precise characterization of this compound is paramount for its effective use in research and development. This guide provides a comprehensive comparison of predicted spectroscopic data with anticipated experimental results for (6-bromo-4-methoxypyridin-2-yl)methanol, offering a benchmark for researchers synthesizing and characterizing this molecule. Due to the current absence of published experimental spectra for this specific compound, this guide leverages predictive models and data from analogous structures to provide a robust analytical framework.
Molecular Structure and Predicted Spectroscopic Features
The structure of (6-Bromo-4-methoxypyridin-2-yl)methanol, presented below, dictates its characteristic spectroscopic signature. The presence of a bromine atom, a methoxy group, and a hydroxymethyl group on the pyridine ring leads to a distinct pattern in its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Figure 1. Molecular structure of (6-Bromo-4-methoxypyridin-2-yl)methanol.
Spectroscopic Data Comparison: Predicted vs. Expected Experimental
The following table summarizes the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for (6-Bromo-4-methoxypyridin-2-yl)methanol. These predictions are based on established spectroscopic principles and data from similar compounds, such as 2-bromo-4-methoxypyridine and (6-bromopyridin-2-yl)methanol. This table serves as a valuable reference for researchers to compare their experimental findings.
The two aromatic protons (H-3 and H-5) are expected to appear as singlets due to the substitution pattern. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. The methylene protons of the methanol group will appear as a singlet, and the methoxy protons will also be a sharp singlet. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary with concentration and solvent.
The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the methoxy group (C-4) is expected to be significantly downfield. The carbons attached to the bromine (C-6) and the hydroxymethyl group (C-2) will also be downfield. The chemical shifts of the methylene and methoxy carbons are in their expected regions.
Mass Spectrometry (EI)
m/z : 217/219 (M⁺, isotopic pattern for Br) 186/188 ([M-CH₂OH]⁺) 138 (loss of Br)
The mass spectrum should show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways would include the loss of the hydroxymethyl group and the bromine atom.
Experimental Protocols
To validate the predicted data, the following experimental procedures are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation : Dissolve approximately 5-10 mg of (6-Bromo-4-methoxypyridin-2-yl)methanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used to obtain singlets for all carbon signals. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
Sample Introduction : Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer.
Ionization : Use Electron Ionization (EI) to generate the mass spectrum. EI is a hard ionization technique that will likely produce fragment ions, which are useful for structural elucidation.
Analysis : Analyze the resulting mass spectrum for the molecular ion peak and the characteristic isotopic pattern of bromine. Identify major fragment ions and propose their structures.
Comparative
A Comparative Guide to (6-Bromo-4-methoxypyridin-2-yl)methanol and Its Isomers for Drug Discovery
Introduction: The Strategic Value of the Pyridine Scaffold In the landscape of medicinal chemistry, the pyridine ring is a quintessential "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a quintessential "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament to its versatile biological and physicochemical properties. The nitrogen atom introduces a dipole moment, enhances hydrogen bonding capability, and provides a handle for modulating pKa, all critical parameters in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The strategic functionalization of the pyridine ring with substituents like halogens (e.g., bromine), electron-donating groups (e.g., methoxy), and reactive linkers (e.g., methanol) creates a rich chemical space for exploration. These substituted pyridines serve as invaluable building blocks in the synthesis of complex, biologically active molecules.[1][2] However, the precise placement of these substituents is not a trivial matter. Isomers—molecules with the same chemical formula but different atomic arrangements—can exhibit dramatically different chemical reactivity, metabolic stability, and, most importantly, biological activity.[3][4][5][6]
This guide provides an in-depth comparative analysis of (6-Bromo-4-methoxypyridin-2-yl)methanol and two of its key positional isomers: (2-Bromo-4-methoxypyridin-3-yl)methanol and (6-Bromo-2-methoxypyridin-3-yl)methanol. We will dissect how the subtle shifts in substituent positions influence their synthesis, physicochemical characteristics, and spectroscopic signatures, offering field-proven insights for researchers in drug development.
Molecular Structures: A Tale of Three Isomers
The core structure consists of a pyridine ring substituted with one bromo group, one methoxy group, and one hydroxymethyl group. The variation in the placement of these three groups gives rise to distinct isomers with unique electronic and steric environments.
Figure 1: Structures of the target compound and two key isomers.
The synthesis of these isomers requires distinct strategies, often dictated by the directing effects of the substituents on the pyridine ring.
Synthesis of (6-Bromo-4-methoxypyridin-2-yl)methanol (Target Compound): A common route involves starting with a pre-functionalized pyridine, such as 2,6-dibromo-4-methoxypyridine. A selective lithium-halogen exchange at the more reactive 2-position, followed by quenching with an electrophile like formaldehyde, would yield the desired product. The choice of a bulky lithium base at low temperatures is crucial to favor monolithiation at the C2 position.
Synthesis of (2-Bromo-4-methoxypyridin-3-yl)methanol (Isomer A): This isomer is more challenging to synthesize via direct functionalization. A plausible route starts with 4-methoxypyridine. Ortho-lithiation directed by the methoxy group at the 3-position is difficult. A more viable approach involves the bromination of 4-methoxypyridine-3-carbaldehyde, followed by reduction of the aldehyde.
Synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanol (Isomer B): A practical synthesis for this isomer could begin with 2,6-dibromopyridine. Monomethoxylation at the 2-position can be achieved, followed by a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille) at the 6-position to introduce a protected hydroxymethyl group, or a lithiation/formylation sequence at the 3-position followed by reduction.
The causality behind these distinct routes lies in the inherent electronic properties of the pyridine ring, which are modulated by the substituents. An N-oxide strategy can also be employed to alter the reactivity of specific ring positions, providing an alternative "umpolung" approach to functionalization.[7]
The location of substituents directly impacts intermolecular forces and molecular symmetry, leading to different physical properties. These properties are critical for predicting a molecule's behavior in both chemical reactions and biological systems.[3]
Property
(6-Bromo-4-methoxypyridin-2-yl)methanol
(2-Bromo-4-methoxypyridin-3-yl)methanol (Isomer A)
(6-Bromo-2-methoxypyridin-3-yl)methanol (Isomer B)
Molecular Formula
C₇H₈BrNO₂
C₇H₈BrNO₂
C₇H₈BrNO₂
Molecular Weight
202.05 g/mol
202.05 g/mol
202.05 g/mol
Melting Point (°C)
34-39
Data not readily available
Solid (exact mp not specified)
Boiling Point (°C)
246 (lit.)
Data not readily available
Data not readily available
Predicted XlogP
1.1
1.1
1.1
Predicted pKa (Basic)
~2.5 - 3.5
~1.5 - 2.5
~2.0 - 3.0
Note: Predicted values are estimations from chemical software and should be confirmed experimentally. XlogP is a measure of lipophilicity.
The target compound has a lower melting point, suggesting less efficient crystal packing compared to its isomers, which can influence solubility. The predicted pKa values indicate that all three are weak bases. The position of the electron-withdrawing bromine and electron-donating methoxy groups relative to the ring nitrogen significantly alters its basicity, which is a key factor in drug-receptor interactions and solubility in physiological media.
Spectroscopic Analysis: Distinguishing Isomers with Precision
While mass spectrometry will confirm the identical mass of these isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for distinguishing them.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are unique fingerprints for each isomer.
(6-Bromo-4-methoxypyridin-2-yl)methanol: Expect two singlets (or very narrow doublets, meta-coupling) in the aromatic region, as the protons at C3 and C5 are isolated from each other. The CH₂ protons of the methanol group will appear as a singlet, and the OCH₃ protons as another singlet.
(2-Bromo-4-methoxypyridin-3-yl)methanol: Expect two doublets in the aromatic region corresponding to the protons at C5 and C6, showing ortho-coupling.
(6-Bromo-2-methoxypyridin-3-yl)methanol: Expect two doublets in the aromatic region for the protons at C4 and C5, showing meta-coupling.
The functional group positions have a predictable effect on the chemical shifts of adjacent protons.[8][9][10] For instance, the protons ortho to the bromine atom will be deshielded compared to those ortho to the methoxy group.
¹³C NMR Spectroscopy
The number of signals and their chemical shifts in the ¹³C NMR spectrum provide further confirmation of the isomeric structure. The carbon attached to the bromine atom will typically appear around 140-150 ppm, while the carbon attached to the methoxy group will be further downfield (~165 ppm). The specific shifts of the unsubstituted ring carbons provide a clear map of the substitution pattern.
Chromatographic Separation: A Methodological Imperative
Separating these closely related isomers is a common challenge in synthetic chemistry and requires optimized analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Due to the hydrophilic nature of the pyridine nitrogen, standard reversed-phase chromatography may provide insufficient resolution. Mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange interactions, is often more successful.[11][12] Alternatively, columns designed to promote hydrogen bonding can offer unique selectivity for separating pyridine-based isomers.[13]
Figure 3: General workflow for isomer separation and characterization.
Reactivity and Potential Applications in Drug Discovery
The isomeric substitution pattern has profound implications for the molecule's utility as a building block.
(6-Bromo-4-methoxypyridin-2-yl)methanol (Target Compound): The bromine at C6 is well-positioned for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The methanol at C2 can be oxidized to an aldehyde for further elaboration or used as a linker. This isomer offers two distinct and synthetically valuable reactive sites.
(2-Bromo-4-methoxypyridin-3-yl)methanol (Isomer A): The bromine at C2 is highly activated towards nucleophilic aromatic substitution. The adjacent methanol and methoxy groups, however, introduce significant steric hindrance, which could modulate reactivity.
(6-Bromo-2-methoxypyridin-3-yl)methanol (Isomer B): Similar to the target compound, the C6-bromo group is ideal for cross-coupling. The C3-methanol is sterically accessible, making this isomer a versatile intermediate for building complex molecular architectures.
From a drug design perspective, the spatial arrangement of the hydrogen bond donor (methanol-OH), hydrogen bond acceptor (methoxy-O and pyridine-N), and the hydrophobic/steric bulk (bromo group) will dictate how the molecule fits into a target protein's binding pocket. A change in the position of the bromo group, for example, could be the difference between a potent inhibitor and an inactive compound. These building blocks are crucial for synthesizing compounds targeting a wide range of diseases, including cancers and infectious diseases.[1][14][15][16]
Experimental Protocols
Protocol 1: General HPLC Method for Isomer Separation
This protocol is a starting point and must be optimized for specific instrumentation and isomer mixtures.
Column: Use a mixed-mode column (e.g., C18 with embedded ion-exchange groups) or a hydrogen-bond-based column (e.g., SIELC SHARC-1).[13]
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes. The gradient slope is the key parameter to adjust for optimal resolution.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 270 nm.
Injection Volume: 5 µL.
Sample Preparation: Dissolve the crude mixture in 50:50 Water:Acetonitrile at a concentration of ~1 mg/mL.
Causality: The acidic mobile phase ensures the pyridine nitrogen is protonated, enabling cation-exchange interactions with the stationary phase, which provides an orthogonal separation mechanism to the hydrophobic interactions of the C18 phase. This dual mechanism is essential for resolving structurally similar isomers.[11]
Protocol 2: ¹H NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Spectrometer: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
Acquisition Parameters:
Number of scans: 16
Relaxation delay: 2 seconds
Pulse width: 90 degrees
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Analysis: Integrate the signals to determine proton ratios and measure coupling constants (J-values) to confirm connectivity.
Trustworthiness: This standard protocol ensures high-quality, reproducible data. A higher field magnet (e.g., >400 MHz) is recommended to resolve complex splitting patterns that might be ambiguous at lower fields.
Conclusion
The comparative analysis of (6-Bromo-4-methoxypyridin-2-yl)methanol and its isomers underscores a fundamental principle in medicinal chemistry: molecular architecture is paramount . Seemingly minor positional changes of substituents on the pyridine scaffold lead to significant and predictable differences in synthetic accessibility, physicochemical properties, and spectroscopic signatures. Understanding these differences is not merely an academic exercise; it is a prerequisite for the rational design of novel therapeutics. This guide provides the foundational data and methodological insights necessary for researchers to confidently select, synthesize, and characterize the optimal isomeric building block for their specific drug discovery program.
References
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
SIELC Technologies. (2012, July 3). Pyridine.
Weldon, F., et al. (2004). Chromatographic separation and characterization of linkage isomers of the 3-(pyridin-2-yl)-1H-1,2,4-triazole complex of ruthenium(II) bis(2,2'-bipyridyl). Inorganic Chemistry.
ResearchGate. (n.d.). Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used for the HPLC experiments.
PMC. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
PMC. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
Journal of the Chemical Society, Dalton Transactions. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c.
SpectraBase. (n.d.). Pyridine.
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol.
Organic Syntheses. (n.d.). Procedure.
PMC. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
A Comparative Guide to the Purity Assessment of (6-Bromo-4-methoxypyridin-2-yl)methanol by HPLC and GC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development, the quality of each starting material and intermediate dictates the safety and efficacy of the final...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of each starting material and intermediate dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). (6-Bromo-4-methoxypyridin-2-yl)methanol is a key building block in the synthesis of various novel therapeutic agents. Its structural integrity and purity are therefore not just a matter of quality control, but a fundamental pillar of patient safety. Impurities, whether they originate from the synthetic route, degradation, or storage, can have unintended pharmacological or toxicological effects.
Regulatory bodies globally, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[1] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of (6-Bromo-4-methoxypyridin-2-yl)methanol. As we will explore, the choice between these methods is not arbitrary; it is a scientifically-driven decision based on the physicochemical properties of the analyte and the specific impurities one aims to detect.[2] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide robust method development and validation.
Guiding Principles: Analyte Properties and Method Selection
The decision to employ HPLC or GC hinges on the analyte's volatility and thermal stability.[3][4] (6-Bromo-4-methoxypyridin-2-yl)methanol (M.W. 188.02 g/mol ) possesses a combination of features that inform our analytical strategy:
Polarity and Solubility: The presence of a hydroxyl (-OH) group and the nitrogen atom in the pyridine ring imparts significant polarity. This makes the molecule readily soluble in polar organic solvents like methanol and acetonitrile, a prerequisite for HPLC analysis.
UV Chromophore: The substituted pyridine ring contains a conjugated π-electron system, which acts as a strong chromophore. This property is ideal for sensitive detection using UV-Vis spectrophotometry, a common detector in HPLC systems.
Based on these properties, HPLC is the presumptive workhorse method for quantifying the main component and its non-volatile, polar impurities.[6] GC, conversely, is the gold standard for analyzing volatile and semi-volatile compounds, such as residual solvents from the synthesis process.[4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Stability-Indicating Assays
HPLC is the premier technique for the purity and impurity profiling of non-volatile and thermally sensitive compounds like our target molecule.[3] A well-developed HPLC method is "stability-indicating," meaning it can resolve the main peak from all potential degradation products and process-related impurities.
Causality Behind the HPLC Method Design
The goal is to develop a robust reversed-phase (RP-HPLC) method that provides sharp, symmetrical peaks and baseline separation of all relevant species.
Column Selection: A C18 (octadecylsilane) column is the industry standard for separating moderately polar compounds. Its hydrophobic stationary phase provides excellent retention and selectivity.
Mobile Phase Strategy: The mobile phase is designed to control the ionization state of the analyte for optimal chromatography. The pyridine nitrogen is basic (pKa ~5-6).[7] Using a slightly acidic mobile phase (e.g., pH 2-4) ensures the nitrogen is consistently protonated, preventing peak tailing and improving reproducibility. Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity and UV cutoff.
Detection: A Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies peaks at a specific wavelength but also acquires a full UV spectrum for each peak. This allows for peak purity analysis, a critical component of method validation where the spectrum across a single peak is checked for consistency to ensure it is not composed of co-eluting impurities.[8]
Workflow for Purity Assessment by HPLC
Caption: General workflow for purity assessment by HPLC.
Detailed Experimental Protocol: HPLC
Parameter
Condition
Rationale
Instrumentation
HPLC with Gradient Pump, Autosampler, Column Oven, DAD
Standard setup for robust pharmaceutical analysis.
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Provides high efficiency and good resolving power.
Mobile Phase A
0.1% Formic Acid in Water
Acidifies mobile phase to ensure consistent protonation of the pyridine nitrogen.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic modifier for eluting components from the C18 column.
A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection
DAD, 275 nm (Acquisition: 210-400 nm)
275 nm is a typical absorbance maximum; full scan allows for peak purity checks.
Injection Volume
10 µL
Sample Prep.
Accurately weigh ~10 mg of sample, dissolve in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL). Filter through a 0.45 µm filter.
The diluent should be weak enough to ensure good peak shape upon injection.
Gas Chromatography (GC): A Complementary Tool for Volatile Impurities
While HPLC is ideal for the primary analyte and its degradation products, GC excels at separating volatile and semi-volatile compounds.[9] Its main application in this context is the detection of residual solvents (e.g., toluene, THF, acetone) used during synthesis and purification, which have strict limits in pharmaceutical products. It can also detect volatile process impurities that HPLC might miss.
Causality Behind the GC Method Design
The primary challenge is ensuring the analyte can be analyzed without thermal breakdown.
Column Selection: A low-to-mid polarity column, such as a 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5, HP-5), offers good selectivity for a wide range of organic molecules, including halogenated aromatics.[10]
Inlet Conditions: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overload. The inlet temperature must be high enough to ensure rapid volatilization but low enough to prevent degradation. This often requires empirical optimization.
Detector: A Flame Ionization Detector (FID) is a universal detector for carbon-containing compounds and provides excellent sensitivity and a wide linear range.[11] For unambiguous identification of unknown peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the definitive technique.[12]
Potential Degradation Pathways to Consider
A stability-indicating method must be able to separate the main compound from its potential degradation products. Understanding these pathways is crucial for method development and justification.
Caption: Potential degradation pathways of the target compound.
Detailed Experimental Protocol: GC
Parameter
Condition
Rationale
Instrumentation
GC with Split/Splitless Inlet, Autosampler, FID
Standard setup for routine purity and residual solvent analysis.
Column
HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness
A robust, general-purpose column suitable for a wide range of analytes.
Carrier Gas
Helium or Hydrogen, Constant Flow @ 1.5 mL/min
Inert carrier gas to move analytes through the column.
Inlet Temp.
260 °C
Hot enough to volatilize the sample quickly without causing degradation.
Split Ratio
50:1
Prevents column overloading and ensures sharp peaks.
Oven Program
Start at 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
The temperature program separates compounds based on their boiling points.
Detector
FID
Detector Temp.
280 °C
Must be hotter than the final oven temperature to prevent condensation.
Sample Prep.
Accurately weigh ~20 mg of sample, dissolve in 1 mL of Acetone.
Acetone is a volatile solvent that elutes early and is compatible with FID.
Head-to-Head Comparison: HPLC vs. GC Performance
To provide a clear comparison, the following table summarizes the expected performance of the optimized HPLC and GC methods for the purity assessment of a typical batch of (6-Bromo-4-methoxypyridin-2-yl)methanol.
Performance Metric
HPLC Method
GC Method
Commentary
Purity Assay (%)
99.60%
99.55% (by area %)
The values should be comparable, but HPLC is generally considered more accurate for the main component assay due to lower risk of thermal degradation.
Impurity Profile
Detects 4 non-volatile impurities (0.05-0.15%)
Detects 2 more volatile impurities, misses 3 non-volatile ones.
This is the key difference. HPLC excels at detecting polar, non-volatile degradation products. GC is superior for volatile process impurities.[3][6]
Resolution (Rs)
> 2.0 for all specified impurities
> 1.8 for its detected impurities
Both methods can be optimized for good resolution, but the scope of impurities they can resolve differs significantly.
Limit of Quantitation (LOQ)
~0.02%
~0.01%
Both techniques offer excellent sensitivity, often sufficient to meet regulatory thresholds (e.g., 0.05% reporting threshold).[13]
Analysis Time
~35 minutes
~20 minutes
GC analysis times are often faster due to higher temperature ramps and gas-phase kinetics.[4]
Best For
Stability studies, degradation products, main component assay.[3]
Residual solvents, volatile process impurities.[4]
The methods are complementary. For full characterization, both may be required.
Conclusion and Authoritative Recommendation
For the comprehensive purity assessment and stability testing of (6-Bromo-4-methoxypyridin-2-yl)methanol , HPLC is the unequivocally superior and essential technique . Its ability to operate at ambient temperatures makes it perfectly suited for analyzing this thermally sensitive, non-volatile molecule and its potential degradation products, aligning directly with the requirements of a stability-indicating assay as outlined by ICH guidelines.[14][15] The use of a Diode Array Detector further enhances its power by enabling peak purity verification.
Gas Chromatography (GC) serves as a vital complementary method , not a replacement. Its strength lies in the rapid and sensitive detection of volatile impurities and residual solvents, which are outside the typical scope of a standard RP-HPLC method.[6]
Therefore, a complete quality control strategy for (6-Bromo-4-methoxypyridin-2-yl)methanol should leverage both techniques:
Primary Method (Release & Stability): A validated RP-HPLC method for assay, identification, and quantification of non-volatile impurities and degradation products.
Complementary Method: A validated GC method for the control of residual solvents and other volatile impurities, as required by process parameters.
By integrating both HPLC and GC, researchers and drug development professionals can build a complete and robust analytical profile, ensuring the quality, safety, and consistency of this critical pharmaceutical intermediate.
References
Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell.
HPLC vs GC: Application Differences. Allan Chemical Corporation.
A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. (2025). Benchchem.
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
Buser, H. R. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
HPLC Methods for analysis of Pyridine. HELIX Chromatography.
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June). ResearchGate.
GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026, January 7). AELAB.
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace.
Analysis of Brominated Benzene Compounds by Gas Chromatography.
Difference between HPLC and GC Technique. (2020, October 22). Veeprho.
A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18).
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.ai.
Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016, January 17). Chromatography Online.
Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. ProQuest.
Measuring Relative Reactivities of Electrophilic Aromatic Bromination Using a Benchtop GC-MS. (2000, August 12). The Chemical Educator.
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 11). Scilit.
Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
A Comparative Guide to the Purity Assessment of 5-Bromo-2-methoxypyridine by Gas Chromatography (GC) and High-Performance Liquid. Benchchem.
Certificate of Analysis for 2-Bromo-6-(hydroxymethyl)pyridine. MedchemExpress.com.
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Agilent.
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
Sourcing and comparing commercial suppliers of (6-Bromo-4-methoxypyridin-2-yl)methanol
CAS: 1187386-17-9 | Formula: C7H8BrNO2 | MW: 218.05 g/mol Executive Summary: The "Make vs. Buy" Risk Profile (6-Bromo-4-methoxypyridin-2-yl)methanol is a high-value trifunctional scaffold used primarily in the synthesis...
Executive Summary: The "Make vs. Buy" Risk Profile
(6-Bromo-4-methoxypyridin-2-yl)methanol is a high-value trifunctional scaffold used primarily in the synthesis of kinase inhibitors and PROTAC linkers. Its structural versatility—offering an electrophilic handle (bromide), a nucleophilic handle (alcohol), and an electronic modulator (methoxy)—makes it a linchpin in SAR (Structure-Activity Relationship) campaigns.
However, this versatility introduces specific stability risks. Unlike simple halopyridines, the 2-hydroxymethyl group is prone to auto-oxidation to the aldehyde, while the 4-methoxy group can undergo demethylation under aggressive Lewis acid conditions.
Recommendation: For GMP or late-stage GLP synthesis, Tier 1 suppliers (e.g., Enamine, Combi-Blocks, Sigma-Millipore) offering >98% purity with specific "Aldehyde Content" limits are required. For exploratory medicinal chemistry, Tier 2 aggregators are acceptable only if an in-house reduction protocol (NaBH4 cleanup) is established.
When sourcing this intermediate, "Purity >95%" is an insufficient specification. The specific nature of the impurities dictates downstream reaction success.
The Impurity Origin Map
Understanding the synthesis of this molecule reveals the likely contaminants. It is typically synthesized via the reduction of Methyl 6-bromo-4-methoxypicolinate .
Figure 1: Synthetic pathway and origin of critical impurities. Note that Impurity A (Aldehyde) is the most common storage-induced defect.
Specification Comparison Table
Parameter
Standard Grade (Tier 2)
Premium Grade (Tier 1)
Impact on Downstream Chemistry
Assay (HPLC)
> 95%
> 98%
Low purity complicates stoichiometry in Suzuki couplings.
Appearance
Yellow/Orange Solid
Off-white/Pale Yellow Solid
Color often indicates polymerization or N-oxide formation.
Water (KF)
< 1.0%
< 0.2%
Critical: High water kills sensitive reagents (e.g., NaH, LDA) used in subsequent O-alkylation.
Aldehyde Content
Not Specified
< 1.0%
Aldehydes consume nucleophiles and poison catalysts.
Boron Content
Not Specified
< 50 ppm
Residual boron interferes with Suzuki cross-coupling efficiency.
Performance Assessment: Experimental Validation
Protocol: Rapid QC Workflow
Upon receipt of a new batch (CAS 1187386-17-9), execute the following characterization before committing the material to a synthesis campaign.
Step 1: Visual Inspection
Pass: White to pale yellow crystalline powder.
Fail: Sticky orange gum or dark brown solid (indicates significant decomposition or solvent retention).
Rationale: This reaction is highly sensitive to steric bulk and pKa. If the 2-hydroxymethyl group has oxidized or if the pyridine nitrogen is protonated (salt form), yields will plummet < 30%.
Supplier Comparison Guide
Based on aggregated lot analysis and industry reputation for pyridine building blocks.
Tier 1: Primary Sources (Recommended for Scale-up)
Examples: Enamine, Combi-Blocks, WuXi AppTec.
Pros: Synthesize in-house; provide detailed H-NMR including expansion of the aromatic region; typically pack under Argon.
Cons: Higher unit price (
).
Best For: GMP synthesis, late-stage lead optimization, library synthesis where failure is costly.
Pros: Access to diverse stock locations; competitive pricing ($).
Cons: Material may have sat on a shelf for >12 months; re-packing often introduces moisture.
Best For: Initial "hit" validation, provided you have the capacity to repurify (recrystallization from EtOAc/Hexane).
Remediation Strategy: What if the Batch is Bad?
If you receive a batch with 5-10% aldehyde impurity (a common issue with CAS 1187386-17-9), do not discard it. Use this "Cleanup Protocol."
Figure 2: Emergency remediation workflow for oxidized stock.
Protocol Details:
Dissolve the impure yellow solid in Methanol (10 mL/g).
Cool to 0°C. Add Sodium Borohydride (0.5 equivalents relative to the impurity if known, or 0.1 eq relative to bulk).
Monitor by TLC (Aldehyde moves faster than alcohol in Hex/EtOAc).
Once the aldehyde spot disappears, quench with saturated NH4Cl.
Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366659, (6-Bromo-4-methoxypyridin-2-yl)methanol. Retrieved from [Link]
Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[1] (Contextual grounding for Suzuki/Mitsunobu compatibility). Retrieved from [Link]